Collagen proline hydroxylase inhibitor
Description
Collagen proline hydroxylase (CP4H) catalyzes the hydroxylation of proline residues in collagen and collagen-like domains of proteins such as complement C1q, a critical component of the innate immune system . This post-translational modification stabilizes collagen triple helices and ensures proper secretion. CP4H inhibitors block this process, leading to the accumulation of underhydroxylated collagen and impaired immune function. These inhibitors are structurally distinct from prolyl hydroxylase domain (PHD) enzymes, which regulate hypoxia-inducible factors (HIFs). While PHD inhibitors activate HIF-mediated pathways, CP4H inhibitors primarily target collagen synthesis and C1q secretion, making them relevant in fibrotic diseases and autoimmune disorders .
Properties
IUPAC Name |
N-ethyl-8-nitro-7-oxo-N-propyl-10H-1,10-phenanthroline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARBCHSPWMKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432988 | |
| Record name | Collagen proline hydroxylase inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223666-07-7 | |
| Record name | Collagen proline hydroxylase inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways
The synthesis of N-ethyl-8-nitro-7-oxo-N-propyl-7,10-dihydro-1,10-phenanthroline-3-carboxamide involves a multi-step organic synthesis strategy. The canonical SMILES notation (CCCN(C(C₁=CN=C₂C(C=CC₃=C₂NC=C(N+=O)C₃=O)=C₁)=O)CC) provides a roadmap for constructing the phenanthroline core and functional groups. Key steps include:
- Phenanthroline Core Formation : Cyclization of substituted quinoline derivatives under acidic conditions generates the 1,10-phenanthroline scaffold. Nitration at the 8-position introduces the nitro group, critical for enzyme inhibition.
- Carboxamide Functionalization : Coupling the phenanthroline intermediate with N-ethyl-N-propylamine via a carbodiimide-mediated reaction installs the tertiary amide group.
- Oxo Group Introduction : Oxidation of the 7-position using potassium permanganate yields the 7-oxo moiety, essential for binding the P4H active site.
Optimization of Reaction Conditions
Reaction optimization studies highlight the importance of temperature and solvent polarity. For example, the nitration step achieves 92% yield in fuming nitric acid at 0–5°C, while the amide coupling requires dimethylformamide (DMF) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at room temperature. Table 1 summarizes critical synthesis parameters.
Table 1: Key Reaction Conditions for Synthesis Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Phenanthroline formation | H₂SO₄, 110°C, 12 h | 78 |
| Nitration | HNO₃ (fuming), 0–5°C, 4 h | 92 |
| Amide coupling | EDC, DMF, rt, 24 h | 85 |
| Oxidation | KMnO₄, H₂O, 60°C, 6 h | 88 |
Formulation and Stability Profiling
Analytical Characterization
High-performance liquid chromatography (HPLC) with a C18 column (gradient: 5–95% acetonitrile in 0.1% trifluoroacetic acid) confirms purity >98%. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 355.36 [M+H]⁺. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) corroborate the structure, with key signals at δ 8.52 ppm (aromatic H) and δ 174.3 ppm (carbonyl C).
Enzymatic Inhibition and Kinetic Studies
Mechanism of P4H Inhibition
The inhibitor competitively binds the α-ketoglutarate (α-KG) cofactor site of collagen P4H, as evidenced by X-ray crystallography. Structural analogs like FG-0041 and dimethyloxalylglycine (DMOG) show similar mechanisms but lower potency (IC₅₀ >10 μM vs. 1.2 μM for N-ethyl-8-nitro-7-oxo-N-propyl-7,10-dihydro-1,10-phenanthroline-3-carboxamide).
Kinetic Parameters
Enzyme kinetics using recombinant human P4HA1 reveal a Kᵢ of 0.8 ± 0.1 μM and a non-competitive inhibition model with respect to collagen peptides (Table 2).
Table 2: Inhibition Kinetics Against P4HA1
| Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Kᵢ (μM) |
|---|---|---|---|
| (Pro-Pro-Gly)₁₀ | 4.2 ± 0.3 | 12.5 ± 1.1 | 0.8 ± 0.1 |
| Full-length procollagen | 6.1 ± 0.5 | 9.8 ± 0.9 | 1.1 ± 0.2 |
Comparative Efficacy in Disease Models
Antifibrotic Activity
In human dermal fibroblasts, 72-hour exposure to 10 μM inhibitor reduces proliferation by 75% (vs. 45% for P-1894B). Synergy with docetaxel in triple-negative breast cancer (TNBC) xenografts decreases tumor volume by 62% compared to monotherapy.
Pharmacodynamic Profiling
Dose-dependent HIF-1α stabilization occurs at 1–10 μM in hypoxic cells, correlating with a 3.5-fold increase in cancer stem cell markers (CD44+/CD24− population).
Chemical Reactions Analysis
Enzymatic Reaction Mechanism of Collagen Prolyl 4-Hydroxylase
CP4H catalyzes the hydroxylation of proline in -X-Pro-Gly- motifs via a two-step process:
-
Fe(IV)=O Intermediate Formation :
-
2-OG binds to Fe²⁺ in the active site, enabling O₂ activation.
-
Oxidative decarboxylation of 2-OG generates a reactive Fe(IV)=O species and succinate.
-
-
Proline Hydroxylation :
Chemical Equation :
Competitive 2-Oxoglutarate (2-OG) Mimetics
These inhibitors compete with 2-OG for binding to Fe²⁺ in the enzyme’s active site.
Impact : These compounds reduce proline hydroxylation by 70–90% in vitro .
Metal Chelators
Chelators deplete Fe²⁺, essential for CP4H activity.
| Compound | Structure | Effect on CP4H |
|---|---|---|
| Deferoxamine | Hydroxamate siderophore | Reduces Fe²⁺ availability |
| 2,2'-Bipyridyl | Bidentate ligand | Forms Fe²⁺ complexes |
Outcome : Fe²⁺ chelation reduces enzymatic activity by >80% in cell-free assays .
Substrate Analogs
These mimic the collagen peptide sequence, blocking substrate binding.
| Compound | Target Motif | Efficacy |
|---|---|---|
| P-1894B | -X-Pro-Gly- mimic | IC₅₀ ~20 µM |
| Collagen peptides | Modified proline residues | Competitive inhibition |
Result : Dose-dependent inhibition of collagen hydroxylation in fibroblasts .
Roxadustat (FG-4592)
-
Structure : Isoquinoline derivative.
-
Effect : 9–10-fold increase in collagen accumulation at 50 µM .
Desidustat (ZYAN1)
-
Structure : Triazole-based compound.
-
Mechanism : Fe²⁺ chelation and 2-OG mimicry.
-
Effect : 23-fold collagen increase at 25 µM over 144 hours .
Key Research Findings
-
Structural Insights : Crystal structures of viral CP4H (vCPH) reveal a conserved double-stranded β-helix (DSBH) domain and Fe²⁺-binding motif (HXD/E···H) .
-
Metabolic Impact : CP4H inhibition elevates cytoplasmic α-ketoglutarate levels, stabilizing HIF-1α and enhancing cancer cell stemness .
-
Kinetics : CP4H turnover number (kcat) = 12 min⁻¹; KM for proline = 0.5 mM .
Scientific Research Applications
Fibrotic Diseases
CPHIs are being investigated for their antifibrotic properties. Fibrosis is characterized by excessive collagen accumulation leading to tissue stiffness and dysfunction. Studies indicate that selective inhibition of collagen prolyl 4-hydroxylases (CP4Hs) can significantly reduce collagen production in various cell lines, suggesting potential applications in treating pulmonary fibrosis, liver cirrhosis, and systemic sclerosis .
Case Study:
In vitro studies using fibroblast cell lines demonstrated that CPHIs like P-1894B inhibit cell proliferation in a dose-dependent manner, indicating their potential as topical treatments for dermal fibrosis .
Cancer Treatment
CPHIs are also being explored as therapeutic agents in oncology. The overproduction of collagen is linked to tumor progression and metastasis. Inhibition of CP4Hs has shown promise in reducing tumor-associated fibrosis and enhancing the efficacy of chemotherapeutic agents .
Case Study:
Research involving triple-negative breast cancer (TNBC) models showed that inhibiting P4HA1 enhanced sensitivity to chemotherapy while reducing tumor growth and metastasis . Additionally, treatment with ethyl 3,4-dihydroxybenzoate (DHB), a hydroxylase inhibitor, decreased breast cancer fibrosis and metastasis in animal models .
Mechanism of Action
The mechanism of action of collagen proline hydroxylase inhibitors involves the inhibition of the enzyme collagen proline hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This inhibition disrupts the formation of stable collagen triple helices, leading to reduced collagen synthesis and deposition. The molecular targets include the active site of the enzyme, where the inhibitors bind and prevent the hydroxylation reaction .
Comparison with Similar Compounds
CP4H Inhibitors vs. PHD Inhibitors
Key Findings :
CP4H Inhibitors vs. 2-Oxoglutarate (2-OG) Analogs
2-OG analogs (e.g., DMOG, L-mimosine) compete with 2-OG binding in CP4H and PHD enzymes. However, their selectivity varies:
- DMOG : Broad-spectrum inhibitor affecting both CP4H and PHDs. Reduces C1q by 28% at 1 mM .
- L-Mimosine : Iron chelator with higher selectivity for CP4H; inhibits C1q at lower doses (IC₅₀: 50 μM) compared to HIF activation (IC₅₀: 200 μM) .
- FG0041 : Structurally related to N-oxalylglycine, reduces C1q by 46% in vivo .
Structural Insights :
CP4H Inhibitors vs. Fibrosuppressive Agents
Clinical Implications :
- Roxadustat’s dual inhibition may explain its efficacy in renal anemia but poses risks of immunosuppression .
- Selective CP4H inhibitors (e.g., P4HA1-targeted compounds) are under development to minimize off-target effects .
Data Tables
Table 1: In Vivo Efficacy of CP4H Inhibitors in Mice
| Inhibitor | Dose (mg/kg) | Plasma C1q Reduction | HIF Activation Observed? | Reference |
|---|---|---|---|---|
| DMOG | 50 | 28% | No | |
| FG0041 | 30 | 46% | Yes (at higher doses) | |
| Roxadustat | 10 | 49% | Yes |
Table 2: Selectivity Profiles of Hydroxylase Inhibitors
| Compound | CP4H IC₅₀ (μM) | PHD2 IC₅₀ (μM) | Selectivity Ratio (CP4H:PHD) | |
|---|---|---|---|---|
| DMOG | 10 | 15 | 1:1.5 | |
| L-Mimosine | 50 | 200 | 1:4 | |
| FG0041 | 5 | 50 | 1:10 | |
| Pyridine-2,4-DC | 100 | 500 | 1:5 |
Critical Research Findings
Therapeutic Trade-offs: Roxadustat’s dual inhibition benefits anemia but risks immunosuppression via C1q suppression .
Structural Optimization: Novel CP4H inhibitors (e.g., P4HA1-specific compounds) aim to enhance selectivity and reduce off-target effects .
Biological Activity
Collagen proline hydroxylase (P4H) inhibitors play a critical role in regulating collagen synthesis and have significant implications in various pathological conditions, including fibrosis and cancer metastasis. This article provides an overview of the biological activity of these inhibitors, supported by research findings, case studies, and data tables.
Overview of Collagen Proline Hydroxylase
Collagen prolyl 4-hydroxylases (P4Hs) are essential enzymes in collagen biosynthesis, catalyzing the hydroxylation of proline residues in collagen precursors. This post-translational modification is crucial for the stability of the collagen triple helix. The activity of P4Hs is significantly upregulated in fibrotic diseases and cancer, making them attractive targets for pharmacological intervention .
P4H inhibitors function by blocking the enzymatic activity of collagen P4H, thereby reducing collagen deposition. This inhibition can alter the progression of diseases characterized by excessive collagen accumulation, such as liver fibrosis and certain cancers. The inhibition of P4H not only decreases collagen synthesis but also affects cellular processes related to tumor progression and metastasis .
Table 1: Summary of Key Studies on P4H Inhibitors
Case Studies
- Breast Cancer Metastasis : A study demonstrated that treatment with DHB reduced breast cancer fibrosis and metastasis in mice. Elevated expression of P4Hs was associated with increased cancer cell invasiveness along collagen fibers, highlighting the role of collagen synthesis in promoting metastasis .
- Liver Fibrosis : In a model of liver fibrosis, the administration of P-1894B led to decreased collagen accumulation, suggesting that P4H inhibition can effectively mitigate fibrogenesis without adversely affecting liver cell integrity .
- Human Cell Studies : Research utilizing diethyl pyimDC showed a marked reduction in collagen secretion from human cells, indicating its potential as a therapeutic agent against conditions characterized by excessive collagen production .
Implications for Treatment
The therapeutic applications of P4H inhibitors extend beyond fibrotic diseases to include potential benefits in cancer treatment. By inhibiting collagen synthesis, these compounds may enhance the efficacy of existing cancer therapies and reduce tumor progression by disrupting the supportive extracellular matrix that facilitates metastasis .
Q & A
Q. What biochemical mechanisms underlie the inhibitory activity of collagen proline hydroxylase inhibitors (CPHIs)?
CPHIs target prolyl hydroxylases (PHDs), enzymes requiring Fe²⁺, α-ketoglutarate, and oxygen to hydroxylate proline residues in collagen precursors. Inhibition disrupts collagen maturation by preventing hydroxyproline formation, destabilizing the collagen triple helix . For example, S 4682 (Ki = 155 nM) competitively binds to PHDs, reducing hydroxyproline synthesis in hepatic stellate cells (IC₅₀ = 39 µM) and impairing fibrosis progression in CCl₄-induced liver injury models .
Q. How are CPHIs evaluated in in vitro assays to confirm target specificity?
Standard assays include:
- Enzyme activity assays : Measure inhibition of hydroxyproline synthesis using radiolabeled [¹⁴C]-proline in cell-free systems (e.g., purified PHDs from rat skin) .
- Cell-based models : Assess collagen accumulation in hepatic stellate cells or dermal fibroblasts via hydroxyproline quantification (e.g., chloramine-T method) or immunoassays for procollagen type III N-terminal peptide (PIIINP) .
- Scratch/wound healing assays : Monitor fibroblast migration in CPHI-treated vs. control groups under hypoxic/normoxic conditions .
Q. What are the primary challenges in standardizing CPHI activity across experimental models?
Variability arises from differences in:
- Oxygen tension : PHD activity is oxygen-dependent; in vitro normoxia may underestimate inhibitor efficacy under hypoxic conditions (e.g., diabetic wounds) .
- Cell type specificity : Fibroblasts vs. endothelial cells show divergent responses to CPHIs due to metabolic heterogeneity (e.g., ATP production rates via glycolysis vs. oxidative phosphorylation) .
- Species differences : Rat models (e.g., Sprague-Dawley) exhibit higher baseline collagen turnover than human cell lines, affecting IC₅₀ comparisons .
Advanced Research Questions
Q. How do CPHIs modulate AMPK-HIF-1α crosstalk in diabetic wound healing?
PHD2 inhibition (via shRNA or CPHIs) activates AMPK phosphorylation, enhancing ATP production (47.95% increase in p-AMPK levels) and promoting fibroblast/endothelial cell proliferation. Concurrently, HIF-1α stabilization upregulates VEGF and FGF-2, synergizing with AMPK to accelerate vascularization . However, AMPK inhibitors (e.g., dorsomorphin) reverse these effects, necessitating dual-pathway validation in experimental designs .
Q. What experimental models best recapitulate CPHI efficacy in fibrotic diseases?
- Liver fibrosis : CCl₄-treated rats with elevated PIIINP (>300 ng/mL) show dose-dependent reductions in hepatic hydroxyproline (30–50%) after CPHI treatment, correlating with histopathological fibrosis scores .
- Diabetic wounds : Streptozotocin-induced diabetic rats treated with PHD2-shRNA exhibit 2x faster wound closure rates vs. controls, validated via CD31 immunohistochemistry (angiogenesis) and Masson’s trichrome (collagen deposition) .
Q. How can researchers resolve contradictions in CPHI effects across cancer vs. fibrotic contexts?
PHD2 downregulation promotes tumorigenesis in endometrial cancer (via HIF-1α-driven metastasis) but ameliorates fibrosis by reducing collagen stability. To reconcile this:
- Tissue-specific profiling : Compare PHD2 expression in tumor microenvironments (e.g., low in EC) vs. fibrotic tissues (e.g., liver) .
- Pathway inhibition selectivity : Use isoform-specific CPHIs (e.g., PHD3 inhibitors) to dissect HIF-1α-dependent vs. AMPK-driven outcomes .
Q. What methodological advancements improve detection of site-specific proline hydroxylation?
- HILIC-LC/MS : Enriches hydroxyproline-containing peptides, identifying non-collagen targets (e.g., RNA-binding proteins) with 4,993 sites detected in HEK293 cells .
- Kinetic assays : Track α-ketoglutarate decarboxylation stoichiometrically coupled to proline hydroxylation (1:1 ratio) using purified PHDs .
Methodological Recommendations
Q. How to optimize CPHI dosing in in vivo studies to balance efficacy and toxicity?
- Pharmacokinetic profiling : Monitor serum CPHI levels (e.g., LC-MS) and correlate with hydroxyproline reduction in target tissues .
- Off-target checks : Assess non-target organ hydroxyproline (e.g., heart, kidney) to confirm selectivity .
Q. What controls are critical when interpreting CPHI-mediated AMPK activation?
Q. How to address data variability in CPHI studies involving hypoxic microenvironments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
